ethoxy-N,N-di(propan-2-yl)phosphonamidous acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxy-N,N-di(propan-2-yl)phosphonamidous acid, also known as EDPPA, is a phosphonamidate compound that has gained significant attention in recent years due to its potential applications in scientific research. EDPPA is a highly polar, water-soluble compound that can be synthesized using various methods.
Wirkmechanismus
The mechanism of action of ethoxy-N,N-di(propan-2-yl)phosphonamidous acid involves the inhibition of enzymes involved in the biosynthesis of cell walls in bacteria and fungi. ethoxy-N,N-di(propan-2-yl)phosphonamidous acid interacts with the active site of these enzymes, preventing them from functioning properly. This leads to the disruption of cell wall formation, ultimately resulting in cell death.
Biochemische Und Physiologische Effekte
Ethoxy-N,N-di(propan-2-yl)phosphonamidous acid has been found to have minimal toxicity in vitro and in vivo. It has been shown to have no adverse effects on cellular viability or proliferation. Additionally, ethoxy-N,N-di(propan-2-yl)phosphonamidous acid has been found to be rapidly metabolized and excreted from the body, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
Ethoxy-N,N-di(propan-2-yl)phosphonamidous acid has several advantages for use in lab experiments. It is highly soluble in water, making it easy to use in cell culture studies. Additionally, ethoxy-N,N-di(propan-2-yl)phosphonamidous acid has minimal toxicity, making it a safe and effective agent for use in animal studies. However, one limitation of ethoxy-N,N-di(propan-2-yl)phosphonamidous acid is its relatively low potency compared to other antibacterial and antifungal agents.
Zukünftige Richtungen
There are several future directions for research on ethoxy-N,N-di(propan-2-yl)phosphonamidous acid. One potential application is in the development of new antibacterial and antifungal agents. Additionally, ethoxy-N,N-di(propan-2-yl)phosphonamidous acid may have potential applications in cancer research, as it has been found to inhibit the activity of enzymes involved in cell wall biosynthesis. Further studies are needed to fully understand the mechanism of action of ethoxy-N,N-di(propan-2-yl)phosphonamidous acid and its potential applications in scientific research.
Synthesemethoden
Ethoxy-N,N-di(propan-2-yl)phosphonamidous acid can be synthesized using different methods, such as the reaction of diethyl phosphite with N,N-di(propan-2-yl)amine in the presence of sulfuric acid. Another method involves the reaction of triethyl phosphonoacetamide with N,N-di(propan-2-yl)amine in the presence of acetic anhydride. The resulting product is then hydrolyzed with hydrochloric acid to obtain ethoxy-N,N-di(propan-2-yl)phosphonamidous acid.
Wissenschaftliche Forschungsanwendungen
Ethoxy-N,N-di(propan-2-yl)phosphonamidous acid has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have antibacterial, antifungal, and antiviral properties. ethoxy-N,N-di(propan-2-yl)phosphonamidous acid has also been found to inhibit the activity of enzymes involved in the biosynthesis of cell walls in bacteria and fungi.
Eigenschaften
CAS-Nummer |
125992-08-7 |
---|---|
Produktname |
ethoxy-N,N-di(propan-2-yl)phosphonamidous acid |
Molekularformel |
C8H20NO2P |
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
ethoxy-N,N-di(propan-2-yl)phosphonamidous acid |
InChI |
InChI=1S/C8H20NO2P/c1-6-11-12(10)9(7(2)3)8(4)5/h7-8,10H,6H2,1-5H3 |
InChI-Schlüssel |
NOAAMORLQWOAEL-UHFFFAOYSA-N |
SMILES |
CCOP(N(C(C)C)C(C)C)O |
Kanonische SMILES |
CCOP(N(C(C)C)C(C)C)O |
Synonyme |
3'-O-ethyl-N,N-diisopropylphosphoramidite EDIPA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.